An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2,5-Dimethylpiperidin-4-one Hydrochloride
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2,5-Dimethylpiperidin-4-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2,5-Dimethylpiperidin-4-one hydrochloride is a derivative of piperidin-4-one, a structural motif found in numerous biologically active compounds. The presence of two stereocenters at the C2 and C5 positions gives rise to cis and trans diastereomers, each with unique physicochemical properties and, consequently, distinct NMR spectra. The hydrochloride salt form ensures aqueous solubility and introduces a positive charge on the nitrogen atom, significantly influencing the electronic environment of the piperidine ring. A thorough understanding of its NMR spectral features is paramount for researchers engaged in the synthesis, characterization, and application of this versatile scaffold.
Molecular Structure and Stereochemistry
The fundamental structure of 2,5-Dimethylpiperidin-4-one hydrochloride consists of a six-membered piperidine ring with methyl groups at positions 2 and 5, and a ketone at position 4. The nitrogen atom is protonated, forming a hydrochloride salt.
Caption: General structure of 2,5-Dimethylpiperidin-4-one hydrochloride.
The piperidine ring predominantly adopts a chair conformation to minimize steric strain. The two methyl groups can be either on the same side of the ring (cis isomer) or on opposite sides (trans isomer). This stereochemical difference is a critical determinant of the resulting NMR spectra.
Predicted ¹H and ¹³C NMR Chemical Shifts
While specific, experimentally verified NMR data for 2,5-Dimethylpiperidin-4-one hydrochloride is scarce in the literature, we can predict the chemical shift ranges based on the analysis of similar piperidin-4-one derivatives and general NMR principles. The protonation of the nitrogen and the presence of the electron-withdrawing carbonyl group are expected to deshield adjacent protons and carbons, shifting their resonances to a lower field (higher ppm values).[1]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2,5-Dimethylpiperidin-4-one Hydrochloride in a Suitable Deuterated Solvent (e.g., D₂O or DMSO-d₆)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| C2-H | 3.0 - 3.5 | 55 - 65 | Proton adjacent to N⁺H₂. The stereochemistry (axial/equatorial) will influence the exact shift. |
| C3-H₂ | 2.5 - 3.0 | 45 - 55 | Protons adjacent to the C=O group. Diastereotopic protons will likely show distinct signals. |
| C=O | - | 205 - 215 | Ketone carbonyl carbon, typically in this downfield region.[2] |
| C5-H | 2.8 - 3.3 | 50 - 60 | Proton adjacent to both the C=O group and a methyl-substituted carbon. |
| C6-H₂ | 2.8 - 3.3 | 45 - 55 | Protons adjacent to N⁺H₂. Diastereotopic protons will likely show distinct signals. |
| C2-CH₃ | 1.1 - 1.4 | 15 - 20 | The chemical shift will differ for cis and trans isomers. |
| C5-CH₃ | 1.0 - 1.3 | 14 - 19 | The chemical shift will differ for cis and trans isomers. |
| N⁺H₂ | Broad signal, variable | - | Chemical shift is dependent on solvent, concentration, and temperature. |
Note: These are estimated ranges based on data for analogous piperidin-4-one compounds. Actual values may vary.[1]
Factors Influencing Chemical Shifts
Several key factors contribute to the predicted chemical shifts in 2,5-Dimethylpiperidin-4-one hydrochloride:
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Inductive Effects: The protonated nitrogen (N⁺H₂) and the carbonyl group (C=O) are strongly electron-withdrawing. This inductively deshields the adjacent α-protons and carbons (C2, C6, C3, and C5), causing them to resonate at a lower field (higher ppm) compared to unsubstituted piperidines.[1]
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Anisotropy: The C=O bond exhibits magnetic anisotropy, which can either shield or deshield nearby nuclei depending on their spatial orientation relative to the carbonyl group. This effect will contribute to the differentiation of the C3 and C5 proton signals.
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Stereochemistry (Cis vs. Trans Isomers): The relative orientation of the two methyl groups significantly impacts the chemical shifts.
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In the cis isomer , both methyl groups are on the same face of the ring (e.g., both equatorial or both axial, though the di-equatorial conformation is likely more stable). This will result in a specific set of through-space interactions (Nuclear Overhauser Effects) and slightly different chemical shifts compared to the trans isomer.
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In the trans isomer , the methyl groups are on opposite faces (e.g., one equatorial and one axial). This arrangement leads to a different set of steric and electronic interactions, which will be reflected in unique ¹H and ¹³C NMR chemical shifts. The distinction between axial and equatorial methyl groups is often observable in the ¹³C NMR spectrum, with axial methyls typically being more shielded (lower ppm) due to steric compression.
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Experimental Protocol for NMR Analysis
For researchers aiming to acquire experimental data for 2,5-Dimethylpiperidin-4-one hydrochloride, the following protocol is recommended.
1. Sample Preparation:
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Weigh approximately 5-10 mg of 2,5-Dimethylpiperidin-4-one hydrochloride.
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Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can influence chemical shifts, so it should be reported with the data.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable alternative for aqueous solutions (e.g., DSS), for accurate chemical shift referencing.
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Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
Caption: A typical workflow for NMR data acquisition and analysis.
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¹H NMR Spectroscopy:
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Acquire a standard one-dimensional proton NMR spectrum.
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Typical parameters on a 400 MHz spectrometer would include a 90° pulse, a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Spectroscopy:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A spectral width of 220-240 ppm is appropriate.
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Two-Dimensional (2D) NMR Spectroscopy:
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COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify neighboring protons.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
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Data Interpretation and Structural Elucidation
The systematic analysis of the 1D and 2D NMR spectra will enable the unambiguous assignment of all proton and carbon signals. The coupling constants (J-values) from the ¹H NMR spectrum will provide valuable information about the dihedral angles between protons, aiding in the conformational analysis of the piperidine ring. The presence of distinct sets of signals will confirm the presence of cis and trans isomers if the sample is a mixture.
Conclusion
This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR chemical shifts for 2,5-Dimethylpiperidin-4-one hydrochloride. While experimentally determined data remains to be published, the provided predictions, based on sound chemical principles and comparative analysis, offer a valuable resource for researchers. The detailed experimental protocol and discussion of influencing factors will aid in the accurate acquisition and interpretation of NMR data for this and structurally related compounds, thereby supporting advancements in synthetic chemistry and drug development.
References
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P. Parthiban, et al. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Monatshefte für Chemie - Chemical Monthly, 139(6), 697-707 (2008). [Link]
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J. Dineshkumar & P. Parthiban. Synthesis, NMR Study and Antioxidant potency of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one. Research Journal of Pharmacy and Technology, 15(8), 3465-3469 (2022). [Link]
